molecular formula C9H9ClO B1267569 1-Chloro-3-phenylacetone CAS No. 937-38-2

1-Chloro-3-phenylacetone

Cat. No. B1267569
CAS RN: 937-38-2
M. Wt: 168.62 g/mol
InChI Key: NIOHSOXYJMSVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06599917B1

Procedure details

100 ml of anhydrous diethyl ether was added to 12.4 g of magnesium (used for the synthesis of a Grignard's reagent), to which were then added dropwise a mixture of 45 ml of benzyl bromide and 50 ml of an ether anhydride by using a dropping funnel over 30 minutes in a nitrogen atmosphere in a manner that the solution was mildly refluxed. This diethyl ether solution of benzylmagnesium bromide was added dropwise to a mixture of 40 ml of chloroacetyl chloride, 778 mg of cuprous iodide and 100 ml of tetrahydrofuran by using a dropping funnel over 2 hours in a nitrogen atmosphere such that the system temperature was kept at −60° C. After the addition was completed, the mixture was further stirred for 2.5 hours. Then, an aqueous saturated ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The organic phase was further washed with brine, dried over anhydrous sodium sulfate and the solvent was removed. The residue was subjected to silica gel column chromatography using 1-3% ethyl acetate/hexane as an eluent for separation and purification, to give 20.4 g of the target compound.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ether anhydride
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
778 mg
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([Mg]Br)C1C=CC=CC=1.[Cl:19][CH2:20][C:21](Cl)=[O:22].[Cl-].[NH4+]>O1CCCC1.C(OCC)C>[Cl:19][CH2:20][C:21]([CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
ether anhydride
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Br
Name
Quantity
40 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
cuprous iodide
Quantity
778 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was further stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for the synthesis of a Grignard's reagent), to which
ADDITION
Type
ADDITION
Details
were then added dropwise
CUSTOM
Type
CUSTOM
Details
over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was mildly refluxed
CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was kept at −60° C
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was further washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
for separation and purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClCC(=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.